5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride typically involves the reaction of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by various nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine or triethylamine for substitution reactions
Conditions: Reflux or room temperature, depending on the reaction
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acid: Formed by hydrolysis
Scientific Research Applications
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)
Uniqueness
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is unique due to its specific structure, which includes a tert-butyl group and a carbonyl chloride functional group. This combination imparts distinct reactivity and properties, making it valuable in specialized research applications .
Properties
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClOS/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPWCYWFQFYWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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